Éster de ácido oleanólico beta-D-glucopiranósido

Descripción general

Descripción

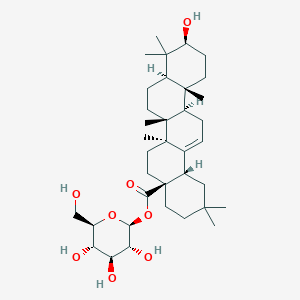

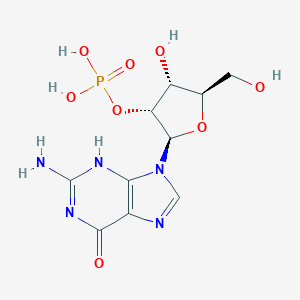

Oleanolic acid beta-D-glucopyranosyl ester is a naturally occurring triterpenoid saponin found in various plants, particularly in the roots of Achyranthes bidentata. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and hepatoprotective effects . It is a derivative of oleanolic acid, where a beta-D-glucopyranosyl group is esterified at the C-28 position of the oleanolic acid molecule.

Aplicaciones Científicas De Investigación

Oleanolic acid beta-D-glucopyranosyl ester has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various bioactive compounds.

Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating liver diseases, cancer, and inflammatory conditions.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mecanismo De Acción

- Oleanolic acid beta-D-glucopyranosyl ester primarily interacts with specific cellular targets. One notable target is the nuclear factor-erythroid 2-related factor (NRF2) . NRF2 plays a crucial role in regulating antioxidant responses and detoxification pathways within cells.

- Oleanolic acid beta-D-glucopyranosyl ester modulates gene expression, leading to increased mRNA expression of bile acid efflux transporters such as MRP2, MRP3, and MRP4 . This effect is attributed to NRF2 accumulation.

- Additionally, oleanolic acid and its derivatives have been suggested to induce overexpression of miR-122, a tumor suppressor protein in certain cancers .

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

Oleanolic Acid Beta-D-Glucopyranosyl Ester interacts with various enzymes, proteins, and other biomolecules. For instance, a novel glycoside hydrolase, PlGH3, exhibits a highly specific activity on hydrolyzing the 28-O-β-D-glucopyranosyl ester bond of oleanane-type saponins, including Oleanolic Acid Beta-D-Glucopyranosyl Ester .

Cellular Effects

Molecular Mechanism

The molecular mechanism of Oleanolic Acid Beta-D-Glucopyranosyl Ester involves its interaction with biomolecules at the molecular level. For instance, the docking result of Oleanolic Acid Beta-D-Glucopyranosyl Ester shows that the molecule can almost swing due to the lack of hydrogen bond anchoring on the outside, further illustrating the contribution of non-conserved amino acid residues on the outside of the active pocket to the stability of the ligand-acceptor complex .

Metabolic Pathways

Oleanolic Acid Beta-D-Glucopyranosyl Ester is involved in the biosynthesis of oleoside-type secoiridoids . The glucose at C-28 in oleanane-type saponins can be directionally hydrolyzed .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of oleanolic acid beta-D-glucopyranosyl ester typically involves the esterification of oleanolic acid with beta-D-glucopyranosyl derivatives. One common method includes the use of glycosyl donors such as peracetylated glucopyranosyl bromide in the presence of a Lewis acid catalyst like silver triflate. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of oleanolic acid beta-D-glucopyranosyl ester often relies on biotransformation processes. Microbial glycosylation using engineered strains of Escherichia coli or yeast can be employed to achieve high yields. These biotechnological methods are preferred due to their specificity and environmentally friendly nature .

Análisis De Reacciones Químicas

Types of Reactions: Oleanolic acid beta-D-glucopyranosyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bonds present in the oleanolic acid moiety.

Substitution: Nucleophilic substitution reactions can occur at the glucopyranosyl ester group, often using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Oxidized oleanolic acid derivatives.

Reduction: Saturated oleanolic acid derivatives.

Substitution: Modified glucopyranosyl esters.

Comparación Con Compuestos Similares

Oleanolic acid beta-D-glucopyranosyl ester is unique compared to other similar compounds due to its specific glycosylation pattern, which enhances its solubility and bioavailability. Similar compounds include:

Ursolic Acid Beta-D-Glucopyranosyl Ester: Similar structure but with different pharmacological properties.

Hederagenin Beta-D-Glucopyranosyl Ester: Another triterpenoid saponin with distinct biological activities.

Glycyrrhizic Acid: A glycosylated triterpenoid with potent anti-inflammatory and antiviral effects.

Oleanolic acid beta-D-glucopyranosyl ester stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-31(2)14-16-36(30(42)44-29-28(41)27(40)26(39)22(19-37)43-29)17-15-34(6)20(21(36)18-31)8-9-24-33(5)12-11-25(38)32(3,4)23(33)10-13-35(24,34)7/h8,21-29,37-41H,9-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKFOIBUKYMVRJ-YHFBEQRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding oleanolic acid beta-D-glucopyranosyl ester in certain Himalayan Panax species?

A: The study revealed that oleanolic acid beta-D-glucopyranosyl ester was found in Panax pseudo-ginseng subsp. pseudo-ginseng specimens collected in Central Nepal. [] This finding is significant because previous studies had shown that the saponin composition of roots and rhizomes of this subspecies from Tibet and China was extremely poor. [] The presence of this oleanolic acid saponin, along with other variations in saponin profiles among different Panax species and subspecies, contributes valuable information to the chemotaxonomic understanding of these plants. This information can be crucial for distinguishing between closely related species and understanding their evolutionary relationships. Additionally, it may have implications for the medicinal properties attributed to different Panax species, as saponins are known for their diverse biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)